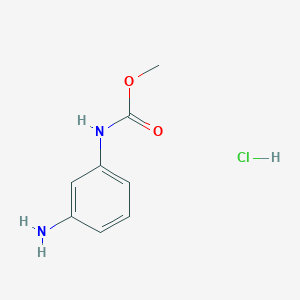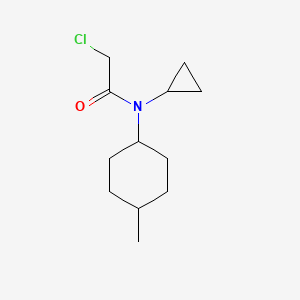
3-(2,2-Difluoroethanesulfonyl)benzoic acid
説明
3-(2,2-Difluoroethanesulfonyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O4S and a molecular weight of 250.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-(2,2-Difluoroethanesulfonyl)benzoic acid is 1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) . This indicates the presence of a benzoic acid group attached to a difluoroethanesulfonyl group.Physical And Chemical Properties Analysis
3-(2,2-Difluoroethanesulfonyl)benzoic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Chemical Synthesis and Reactivity
3-(2,2-Difluoroethanesulfonyl)benzoic acid is a compound with potential applications in chemical synthesis. Its structural similarity to other benzoic acid derivatives makes it a candidate for use in various chemical reactions. For instance, research on benzoic acid derivatives has shown their utility in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons (Keumi et al., 1988). Similarly, benzoic acid derivatives have been used in C–H functionalization, a technique crucial in organic synthesis (Li et al., 2016).
Environmental Remediation
In the context of environmental remediation, similar compounds have shown effectiveness. For example, heat-activated persulfate oxidation of PFOA, a process potentially relevant to 3-(2,2-Difluoroethanesulfonyl)benzoic acid, was evaluated for in-situ groundwater remediation (Park et al., 2016).
Photoluminescence and Material Science
In material science, benzoic acid derivatives have been studied for their photoluminescence properties. This includes research on complexes of benzoic acid-functionalized polysulfone with Eu(III) ions (Gao et al., 2015). Such research suggests potential applications in developing new materials with unique optical properties.
Medicinal Chemistry
Although there's a request to exclude drug-related information, it's worth noting that benzoic acid derivatives have been investigated in medicinal chemistry. This includes the synthesis of sulfonamides with potential biological activities (Dineshkumar & Thirunarayanan, 2019).
Catalysis
In catalysis, derivatives of benzoic acid have been utilized. For example, sulfenic acid functionalized imidazolium salts in conjunction with FeCl3 have shown efficiency in synthesizing benzimidazoles (Khazaei et al., 2011). This highlights the potential of 3-(2,2-Difluoroethanesulfonyl)benzoic acid in catalytic applications.
Safety and Hazards
特性
IUPAC Name |
3-(2,2-difluoroethylsulfonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-3-1-2-6(4-7)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZJDNWHFOLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethanesulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)
![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)
![3-[Methyl(propyl)amino]propanoic acid hydrochloride](/img/structure/B1422436.png)
![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)
![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

